oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate
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Overview
Description
oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines. . This compound, in particular, features a tetrahydrofuran ring fused with an azetidine ring, which is further functionalized with a pyrimidin-2-ylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods are efficient and provide good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the alkylation and cyclocondensation reactions. These methods ensure consistent product quality and higher yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to interact with proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate
- Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate
Uniqueness
oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate is unique due to its combination of a tetrahydrofuran ring and an azetidine ring, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
oxolan-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-12(19-10-2-5-18-8-10)16-6-9(7-16)15-11-13-3-1-4-14-11/h1,3-4,9-10H,2,5-8H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCKOZZELLTHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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